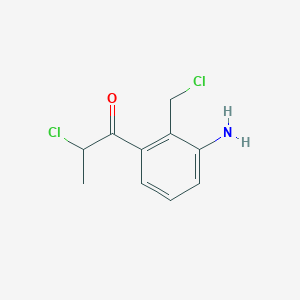
1-(4-Carboxyphenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Carboxyphenyl)-1-chloropropan-2-one is an organic compound that features a carboxyphenyl group attached to a chloropropanone backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a carboxyl group and a chlorine atom in its structure makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carboxyphenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(4-carboxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
化学反应分析
Types of Reactions
1-(4-Carboxyphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The carboxyl group can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include amides, esters, or thioethers.
Reduction: The primary product is 1-(4-carboxyphenyl)-1-propanol.
Oxidation: The primary product is 1-(4-carboxyphenyl)-1-chloropropanoic acid.
科学研究应用
1-(4-Carboxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(4-Carboxyphenyl)-1-chloropropan-2-one depends on its specific application. In general, the compound can act as an electrophile due to the presence of the carbonyl and chlorine groups. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The carboxyl group can also engage in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
1-(4-Carboxyphenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity in chemical reactions.
1-(4-Carboxyphenyl)-1-fluoropropan-2-one: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
1-(4-Carboxyphenyl)-1-iodopropan-2-one: The presence of iodine makes it more reactive in nucleophilic substitution reactions compared to its chlorine counterpart.
Uniqueness
1-(4-Carboxyphenyl)-1-chloropropan-2-one is unique due to the balance of reactivity and stability provided by the chlorine atom. It offers a good compromise between the highly reactive iodine and the less reactive fluorine and bromine analogs. This makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
4-(1-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9(11)7-2-4-8(5-3-7)10(13)14/h2-5,9H,1H3,(H,13,14) |
InChI 键 |
DNEGGPAFZOJLKK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=C(C=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


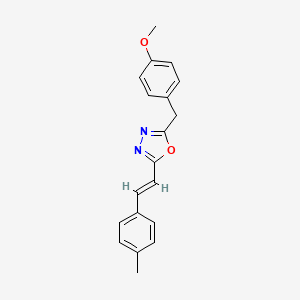

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
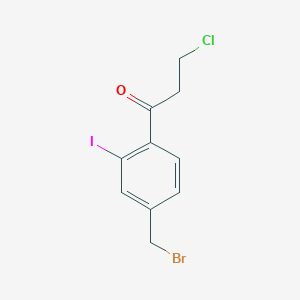
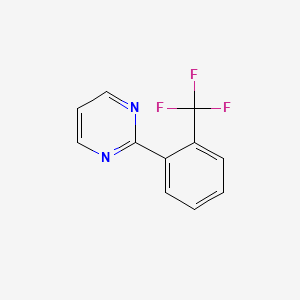
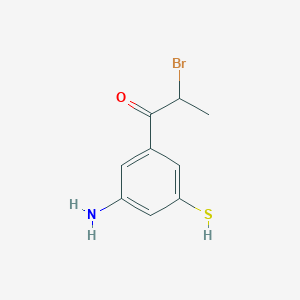
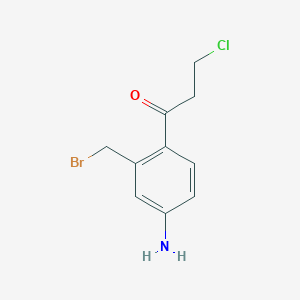
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
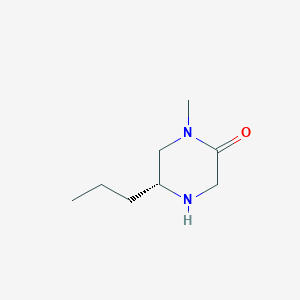
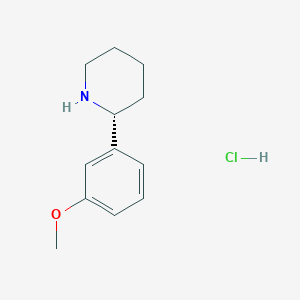
palladium(II)](/img/structure/B14043709.png)
